Antimycobacterial Activity: 3-Chloropyrazine-2-carboxamide-Derived Series Outperforms Standard Pyrazinamide in In Vitro MIC Assays
Derivatives synthesized from 3-chloropyrazine-2-carboxamide exhibit antimycobacterial activity against M. tuberculosis H37Rv that is superior to the first-line drug pyrazinamide (PZA). The most active derivative, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (compound 8), demonstrated an MIC of 6 µM (1.56 µg/mL), compared to PZA's MIC of 102 µM (12.5 µg/mL) [1]. This represents a 17-fold improvement in potency.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 6 µM (1.56 µg/mL) for derivative 8 |
| Comparator Or Baseline | Pyrazinamide: 102 µM (12.5 µg/mL); Isoniazid: 3 µM (0.39 µg/mL) |
| Quantified Difference | Derivative 8 is ~17× more potent than PZA on a molar basis; activity is within 2× of isoniazid. |
| Conditions | In vitro whole-cell assay, M. tuberculosis H37Rv, 14–21 day incubation, acidic pH (~5.5–6.0) to mimic phagosomal environment [2]. |
Why This Matters
The 17-fold improvement over the clinical standard PZA provides a clear rationale for selecting 3-chloropyrazine-2-carboxamide as a key intermediate for developing next-generation antitubercular agents.
- [1] Janďourek, O., Tauchman, M., Paterová, P., Konečná, K., Navrátilová, L., Kubíček, V., ... & Doležal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Table 1. View Source
- [2] Janďourek, O., et al. (2017). Molecules, 22(2), 223. Section 2.2.3 (Antimycobacterial Activity). View Source
